molecular formula C14H21NO B8643278 4-(4-Ethylbenzyl)piperidin-4-ol

4-(4-Ethylbenzyl)piperidin-4-ol

Cat. No.: B8643278
M. Wt: 219.32 g/mol
InChI Key: FKSULQNUHCUPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Piperidine (B6355638) Derivatives in Contemporary Chemical Synthesis

Piperidine, a six-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry and drug discovery. nih.govencyclopedia.pubresearchgate.net Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pub The prevalence of the piperidine motif is due to its ability to influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing membrane permeability and receptor binding affinity. researchgate.net

Modern synthetic strategies continuously evolve to create diverse piperidine derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines. nih.gov Methodologies such as catalytic hydrogenation of pyridines, intramolecular reactions, and multicomponent reactions are frequently employed to generate these complex structures. nih.govdtic.mil The versatility of the piperidine ring allows for extensive functionalization, making it a "privileged scaffold" capable of interacting with a wide range of biological targets. nih.gov This adaptability has made piperidine derivatives a major focus of research, with thousands of related scientific papers published in recent years. nih.gov

The Structural Significance of 4-(4-Ethylbenzyl)piperidin-4-ol within Piperidine Chemistry

Within the broad class of piperidine derivatives, this compound possesses a unique structural architecture that makes it a subject of specific interest. The core of the molecule is a piperidin-4-ol structure, meaning a hydroxyl group is attached to the fourth carbon of the piperidine ring. This hydroxyl group provides a crucial site for hydrogen bonding and further chemical modifications. ontosight.ai

The defining feature of this particular compound is the 4-ethylbenzyl group also attached to the C4 position of the piperidine ring. This substituent introduces a significant lipophilic component and specific steric bulk, which can influence how the molecule interacts with biological targets. The presence of both a hydroxyl group and a substituted benzyl (B1604629) group on the same carbon atom (a quaternary carbon) creates a tertiary alcohol. This structural arrangement is a key feature in various biologically active compounds. For instance, related structures like 4-(4-chlorophenyl)piperidin-4-ol (B141385) are known intermediates in the synthesis of pharmaceuticals. researchgate.netchemicalbook.com The specific ethyl substitution on the benzyl ring further fine-tunes the molecule's properties, potentially affecting its metabolic stability and binding affinity.

The synthesis of such 4-substituted piperidin-4-ols often involves the reaction of a protected 4-piperidone (B1582916) with an appropriate organometallic reagent, such as a Grignard reagent derived from 1-(bromomethyl)-4-ethylbenzene (B1281033).

Historical Context of Related Hydroxylated Piperidine Scaffolds in Academic Research

The study of hydroxylated piperidines, particularly 4-hydroxypiperidine (B117109) and its derivatives, has a rich history in organic and medicinal chemistry. 4-Hydroxypiperidine itself is a versatile building block used in the synthesis of more complex molecules. ontosight.aibloomtechz.com Its utility is often enhanced by protecting the nitrogen atom, commonly with a tert-butoxycarbonyl (Boc) group, to allow for selective reactions at the hydroxyl position. bloomtechz.comchemimpex.com

Research into 4-hydroxypiperidine derivatives has led to the development of compounds with a wide array of applications. For example, derivatives have been investigated for their potential as analgesics and as antagonists for various receptors. researchgate.net The synthesis of tertiary piperidin-4-ols, where the C4 position is substituted with both a hydroxyl group and another substituent, has been a long-standing area of interest. These scaffolds are present in numerous bioactive molecules. nih.gov

Historically, the synthesis of these structures often relied on methods like the Dieckmann condensation to form a 4-piperidone precursor, which could then be reacted to introduce the desired substituents at the C4 position. dtic.mil Over time, more sophisticated methods, including olefin-iminium ion cyclizations, have been developed to create these valuable hydroxylated piperidine scaffolds. dtic.mil The continuous exploration of these structures underscores their enduring importance in the quest for new chemical entities with specific functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-[(4-ethylphenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C14H21NO/c1-2-12-3-5-13(6-4-12)11-14(16)7-9-15-10-8-14/h3-6,15-16H,2,7-11H2,1H3

InChI Key

FKSULQNUHCUPPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2(CCNCC2)O

Origin of Product

United States

Strategic Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-(4-Ethylbenzyl)piperidin-4-ol

A logical retrosynthetic disconnection of this compound points to two primary fragments: the piperidine (B6355638) core and the 4-ethylbenzyl group. The tertiary alcohol functionality is a key disconnection point, suggesting its formation through the addition of an organometallic reagent to a carbonyl group.

This leads to a primary disconnection (C-C bond) between the C4 of the piperidine ring and the benzylic carbon of the 4-ethylbenzyl group. This disconnection reveals a piperidin-4-one precursor and a 4-ethylbenzyl organometallic species. The piperidin-4-one may be N-protected (e.g., with a Boc or Cbz group) to prevent side reactions during the synthesis.

The 4-ethylbenzyl organometallic reagent can be conceptually derived from 4-ethylbenzyl halide. The N-protected piperidin-4-one can be synthesized from simpler starting materials or is often commercially available. This retrosynthetic pathway provides a straightforward and efficient strategy for the synthesis of the target molecule.

Advanced Synthetic Routes to the Core 4-Hydroxypiperidine (B117109) Moiety

The 4-hydroxypiperidine core is a prevalent scaffold in many pharmaceutical compounds. nih.govnih.gov Its synthesis can be achieved through various advanced methodologies, primarily involving the formation of the tertiary alcohol or the construction of the piperidine ring itself.

The formation of the tertiary alcohol in 4-hydroxypiperidine derivatives is most commonly achieved through the nucleophilic addition of an organometallic reagent to the carbonyl group of a piperidin-4-one. youtube.commasterorganicchemistry.com This reaction transforms the sp2-hybridized carbonyl carbon into an sp3-hybridized carbon with a hydroxyl group. ucsb.edu

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are frequently employed for this transformation due to their high nucleophilicity. youtube.com The choice of reagent and reaction conditions can influence the yield and purity of the resulting tertiary alcohol. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity of the organometallic species.

Table 1: Common Organometallic Reagents for Carbonyl Addition

Reagent Type General Formula Common Examples
Grignard Reagent R-MgX Ethylmagnesium bromide, Phenylmagnesium chloride

The construction of the piperidine ring is a fundamental step in the synthesis of many nitrogen-containing heterocyclic compounds. nih.govorganic-chemistry.org Several cyclization strategies have been developed to form this six-membered ring system.

One classical approach is the Dieckmann condensation , which involves the intramolecular cyclization of a diester to form a β-keto ester, which can then be further manipulated to yield a piperidin-4-one derivative. dtic.mil Another common method is the reductive amination of a 1,5-dicarbonyl compound in the presence of ammonia (B1221849) or a primary amine.

More contemporary methods include metal-catalyzed cyclizations and intramolecular hydroarylation. nih.govnih.gov For instance, palladium-catalyzed intramolecular cyclization of an appropriate amino-alkene can afford the piperidine ring. nih.gov These methods often offer higher efficiency and stereocontrol compared to classical approaches.

Table 2: Key Cyclization Strategies for Piperidine Synthesis

Strategy Description Key Intermediates
Dieckmann Condensation Intramolecular cyclization of a diester. Diesters
Reductive Amination Cyclization of a dicarbonyl compound with an amine. 1,5-Dicarbonyl compounds

Specific Synthetic Protocols for this compound

Based on the retrosynthetic analysis, a plausible synthetic protocol for this compound involves the Grignard reaction between an N-protected piperidin-4-one and 4-ethylbenzylmagnesium bromide, followed by deprotection.

The key step is the addition of the Grignard reagent to the piperidin-4-one. To ensure a successful reaction, several parameters must be optimized.

N-Protection: The piperidine nitrogen should be protected to prevent it from reacting with the Grignard reagent. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it is stable under the reaction conditions and can be easily removed later under acidic conditions. google.com The starting material would therefore be N-Boc-piperidin-4-one.

Grignard Reagent Formation: The Grignard reagent, 4-ethylbenzylmagnesium bromide, is prepared by reacting 1-(bromomethyl)-4-ethylbenzene (B1281033) with magnesium turnings in anhydrous THF.

Addition Reaction: The N-Boc-piperidin-4-one is dissolved in anhydrous THF and cooled to 0 °C. The freshly prepared Grignard reagent is then added dropwise. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion.

Work-up and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting N-Boc-4-(4-ethylbenzyl)piperidin-4-ol is then extracted. The Boc group can be removed by treating the intermediate with an acid, such as hydrochloric acid in 1,4-dioxane, to yield the final product. chemicalbook.com

Table 3: Proposed Reagents and Conditions for Synthesis

Step Reagents Solvent Temperature
Grignard Formation 1-(bromomethyl)-4-ethylbenzene, Mg Anhydrous THF Room Temperature
Grignard Addition N-Boc-piperidin-4-one, 4-ethylbenzylmagnesium bromide Anhydrous THF 0 °C to Room Temperature

The purification of this compound is crucial to obtain a product of high purity. After the reaction work-up, the crude product is typically an oil or a solid that contains unreacted starting materials and by-products.

Extraction: The product is first isolated from the aqueous reaction mixture by extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

Column Chromatography: The crude product is then purified by column chromatography on silica (B1680970) gel. A gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate, is used to elute the product, separating it from impurities.

Recrystallization: If the final product is a solid, recrystallization can be employed to achieve high purity. A suitable solvent system, such as ethanol-water or ethyl acetate-hexane, is chosen to dissolve the crude product at an elevated temperature, and upon cooling, pure crystals of this compound are formed. chemrevlett.com

Azeotropic Distillation: In some cases, particularly for removing water from piperidine-containing mixtures, azeotropic distillation with a non-aromatic hydrocarbon can be an effective purification technique. google.com

The purity of the final compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Derivatization of this compound

The derivatization of this compound can be systematically approached by targeting its principal functional groups. This allows for the generation of a diverse library of analogues with modified properties.

Functionalization of the Hydroxyl Group

The tertiary hydroxyl group at the C4 position of the piperidine ring is a prime site for functionalization, primarily through etherification and esterification reactions. These modifications can significantly alter the compound's polarity, lipophilicity, and metabolic stability.

Etherification: The formation of an ether linkage at the sterically hindered tertiary carbinol center typically requires robust reaction conditions. Common methods include the Williamson ether synthesis, where the corresponding alkoxide is reacted with an alkyl halide. Due to the steric hindrance, the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is often necessary to generate the alkoxide. The choice of the alkylating agent can vary, allowing for the introduction of a wide array of substituents.

ReagentConditionsProductReference
Alkyl halide (e.g., Benzyl (B1604629) bromide, Allyl bromide)NaH, THF or DMF4-Alkoxy-4-(4-ethylbenzyl)piperidine nih.gov
Propargyl bromideNaH, THF, 0 °C to rt4-(Prop-2-yn-1-yloxy)-4-(4-ethylbenzyl)piperidine nih.gov

Esterification: The hydroxyl group can be converted to an ester through reaction with acylating agents such as acyl chlorides or carboxylic anhydrides. These reactions are often catalyzed by a base, like pyridine (B92270) or triethylamine, which also serves to neutralize the acidic byproduct. The resulting esters can act as prodrugs, potentially improving bioavailability, or can be used to explore the impact of this functional group on biological activity.

ReagentConditionsProductReference
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)Pyridine or Et3N, CH2Cl24-(4-Ethylbenzyl)piperidin-4-yl acetate/benzoate researchgate.net
Carboxylic anhydride (B1165640) (e.g., Acetic anhydride)Pyridine4-(4-Ethylbenzyl)piperidin-4-yl acetate researchgate.net

Transformations at the Piperidine Nitrogen Atom

N-Alkylation: The introduction of an alkyl group at the piperidine nitrogen can be achieved by reacting this compound with an alkyl halide. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3), to scavenge the hydrohalic acid formed. The choice of solvent can influence the reaction rate, with polar aprotic solvents like acetonitrile (B52724) or DMF being common choices. researchgate.net To avoid the formation of quaternary ammonium salts, the alkylating agent is usually added slowly to an excess of the piperidine. researchgate.net

Alkylating AgentBaseSolventProductReference
Alkyl bromide/iodideK2CO3 or NaHCO3Acetonitrile or DMF1-Alkyl-4-(4-ethylbenzyl)piperidin-4-ol researchgate.net
Phenethyl bromideK2CO3DMF1-Phenethyl-4-(4-ethylbenzyl)piperidin-4-ol sciencemadness.org

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or anhydrides, similar to the esterification of the hydroxyl group. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base. The resulting N-acyl derivatives are generally less basic and can exhibit different biological activities compared to the parent amine.

Acylating AgentConditionsProductReference
Acyl chlorideEt3N, CH2Cl21-Acyl-4-(4-ethylbenzyl)piperidin-4-ol nih.gov
Carboxylic acid, Coupling agent (e.g., DCC, EDC)CH2Cl2 or DMF1-Acyl-4-(4-ethylbenzyl)piperidin-4-ol nih.gov

Modifications of the Ethylbenzyl Substituent

The ethylbenzyl moiety offers opportunities for functionalization at the benzylic position of the ethyl group, which is activated by the adjacent aromatic ring.

Benzylic Bromination: The benzylic hydrogens of the ethyl group are susceptible to radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. libretexts.orgorganic-chemistry.org This reaction provides a handle for further synthetic transformations, such as nucleophilic substitution or elimination. It is important to note that the presence of the free piperidine nitrogen could potentially interfere, and protection of this group might be necessary.

ReagentConditionsProductReference
N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN)CCl4, reflux4-((4-(1-Bromoethyl)phenyl)methyl)piperidin-4-ol libretexts.orgorganic-chemistry.org

Oxidation: The benzylic position of the ethyl group can be oxidized to a ketone or, under harsher conditions, a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid can effect this transformation. The selectivity of the oxidation can be influenced by the reaction conditions and the specific oxidizing agent used. The presence of other oxidizable functional groups, such as the secondary amine and the tertiary alcohol, needs to be considered, and protection strategies may be required.

Oxidizing AgentConditionsProductReference
KMnO4, H+Heat4-((4-Acetylphenyl)methyl)piperidin-4-ol chemicalbook.com
CrO3, H2SO4Acetone4-((4-Acetylphenyl)methyl)piperidin-4-ol chemicalbook.com

Exploration of Stereoselective Synthetic Approaches

The synthesis of this compound results in a chiral center at the C4 position of the piperidine ring. The stereoselective synthesis of a specific enantiomer is crucial for understanding its pharmacological properties, as different enantiomers can exhibit distinct biological activities.

Stereoselective synthesis can be approached by either using a chiral starting material or by employing a chiral auxiliary or catalyst during the synthesis. A common strategy for the stereoselective synthesis of 4-aryl-4-hydroxypiperidines involves the diastereoselective addition of an organometallic reagent to a prochiral 4-piperidone (B1582916). nih.gov

For instance, the addition of a 4-ethylbenzyl Grignard reagent or organolithium reagent to a suitably N-protected 4-piperidone can proceed with facial selectivity, influenced by the steric bulk of the nitrogen substituent or the presence of a chiral auxiliary. The choice of the organometallic reagent and reaction conditions can significantly impact the diastereomeric ratio of the resulting tertiary alcohol. nih.gov Subsequent removal of the protecting group would yield the enantiomerically enriched this compound.

PrecursorReagentChiral InfluenceProduct StereochemistryReference
N-Protected-4-piperidone4-Ethylbenzylmagnesium bromideChiral N-substituentDiastereomeric excess of one enantiomer rsc.org
N-Protected-4-piperidone4-EthylbenzylithiumChiral ligandDiastereomeric excess of one enantiomer youtube.com

Further research into the development of efficient and highly stereoselective synthetic routes to this compound and its derivatives is essential for the comprehensive evaluation of their therapeutic potential.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of 4-(4-Ethylbenzyl)piperidin-4-ol in solution. Both one-dimensional (¹H and ¹³C NMR) and multidimensional experiments are employed for a complete structural assignment and conformational analysis.

Based on the analysis of structurally similar compounds, such as 4-benzylpiperidine and 4-hydroxypiperidine (B117109), a set of predicted ¹H and ¹³C NMR chemical shifts for this compound has been compiled. The piperidine (B6355638) ring protons are expected to appear as complex multiplets in the aliphatic region, while the aromatic protons of the ethylbenzyl group will present as distinct doublets. The hydroxyl and amine protons are typically observed as broad singlets, and their chemical shifts can be influenced by solvent and temperature.

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Proton)

Assignment Predicted Chemical Shift (ppm) Multiplicity
Ethyl-CH₃ ~1.2 Triplet
Piperidine-H2, H6 (axial) ~2.6-2.8 Multiplet
Piperidine-H2, H6 (equatorial) ~3.0-3.2 Multiplet
Piperidine-H3, H5 (axial) ~1.5-1.7 Multiplet
Piperidine-H3, H5 (equatorial) ~1.8-2.0 Multiplet
Ethyl-CH₂ ~2.6 Quartet
Benzyl-CH₂ ~2.8 Singlet
Aromatic-H (ortho to ethyl) ~7.1 Doublet
Aromatic-H (meta to ethyl) ~7.2 Doublet
N-H Variable (Broad Singlet) Broad s

¹³C NMR (Carbon)

Assignment Predicted Chemical Shift (ppm)
Ethyl-CH₃ ~15
Ethyl-CH₂ ~28
Piperidine-C3, C5 ~35-40
Benzyl-CH₂ ~45
Piperidine-C2, C6 ~45-50
Piperidine-C4 ~70
Aromatic-C (quaternary, benzyl) ~135
Aromatic-C (ortho to ethyl) ~128
Aromatic-C (meta to ethyl) ~129

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, multidimensional NMR experiments are essential. optica.org

Correlation Spectroscopy (COSY): A H,H-COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the ethyl group's CH₂ and CH₃ protons, as well as the coupling network within the piperidine ring protons (H2 with H3, and H5 with H6).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon, such as linking the piperidine proton signals to their corresponding carbon atoms (C2, C3, C5, C6).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include the signal from the benzyl (B1604629) CH₂ protons to the aromatic quaternary carbon and C4 of the piperidine ring, confirming the attachment of the ethylbenzyl group.

The stereochemistry and preferred conformation of the piperidine ring can be determined through detailed analysis of NMR parameters. Substituted piperidines typically adopt a chair conformation to minimize steric strain. rsc.orgacs.orgrsc.org

Coupling Constants (J-values): The magnitude of the three-bond coupling constants (³JHH) between adjacent protons in the piperidine ring is highly dependent on the dihedral angle between them. Larger coupling constants (typically 8-12 Hz) are observed for axial-axial proton interactions, while smaller values are characteristic of axial-equatorial and equatorial-equatorial interactions. This analysis would help determine the axial or equatorial orientation of the protons and, by extension, the substituents. For this compound, it is expected that the bulky 4-ethylbenzyl group would preferentially occupy an equatorial position to minimize 1,3-diaxial interactions.

Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY, detect protons that are close in space, regardless of whether they are bonded. Observing strong NOE correlations between protons in a 1,3-diaxial relationship would provide definitive evidence for their spatial proximity and confirm the chair conformation of the ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to gain structural information from its fragmentation patterns. The molecular formula is C₁₄H₂₁NO, corresponding to a monoisotopic mass of approximately 219.1623 Da.

Soft ionization techniques like ESI and APCI are ideal for analyzing this compound as they typically produce an abundant protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.net

Electrospray Ionization (ESI): In ESI-MS, the compound would be dissolved in a suitable solvent and sprayed into the mass spectrometer, generating a protonated molecule, [C₁₄H₂₁NO + H]⁺, with an expected mass-to-charge ratio (m/z) of approximately 220.1696. ESI is particularly effective for polar molecules containing basic sites like the piperidine nitrogen. scielo.brscielo.br

Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable technique that would also be expected to yield a strong [M+H]⁺ ion. It is often used for molecules of medium polarity that are less amenable to ESI.

High-resolution mass spectrometry (HRMS) coupled with these ionization techniques allows for the precise mass measurement of the molecular ion, which can be used to confirm the elemental composition.

The analysis of the isotopic pattern of the molecular ion provides a powerful method to verify the elemental formula. nih.gov The relative abundances of the isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O) give rise to characteristic M+1 and M+2 peaks in the mass spectrum. nih.govfu-berlin.de

For the molecular formula C₁₄H₂₁NO:

The M peak (monoisotopic peak) corresponds to the ion containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

The M+1 peak will have a predicted relative intensity of approximately 15.7% of the M peak, primarily due to the natural abundance of ¹³C (1.1%).

The M+2 peak will have a much lower predicted intensity (around 1.3%), with contributions from two ¹³C atoms or one ¹⁸O atom.

Matching the experimentally observed isotopic pattern with the theoretically calculated pattern for C₁₄H₂₁NO provides strong confidence in the assigned elemental formula. sisweb.comchemlin.org

Expected Mass Spectrometry Fragmentation of this compound

m/z (Mass/Charge Ratio) Proposed Fragment Ion Neutral Loss
220 [M+H]⁺ -
202 [M+H - H₂O]⁺ H₂O
119 [C₉H₁₁]⁺ (ethylbenzyl cation) C₅H₁₀NO
105 [C₈H₉]⁺ (tropylium ion) C₆H₁₂NO

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule. americanpharmaceuticalreview.comarxiv.org The spectra are complementary and arise from the vibrations of specific chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, likely hydrogen-bonded. A medium intensity band in the same region would correspond to the N-H stretch of the secondary amine. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups. The aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range are typically strong and sharp in Raman spectra, providing a clear fingerprint for the substituted benzene ring. The symmetric stretching of the non-polar C-C bonds in the ethyl group and piperidine ring would also be more prominent in the Raman spectrum compared to the IR spectrum.

Predicted IR and Raman Characteristic Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H (Alcohol) Stretch, H-bonded 3200-3600 Strong, Broad Weak
N-H (Amine) Stretch 3200-3500 Medium Weak
C-H (Aromatic) Stretch 3000-3100 Medium Strong
C-H (Aliphatic) Stretch 2850-3000 Strong Strong
C=C (Aromatic) Stretch 1450-1600 Medium-Strong Strong
C-O (Alcohol) Stretch 1000-1260 Strong Weak

Table of Mentioned Compounds

Compound Name
This compound
4-benzylpiperidine

Characteristic Functional Group Vibrations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information regarding the functional groups present in a molecule. mdpi.com The spectra are anticipated to be dominated by vibrations of the piperidinol ring, the hydroxyl group, and the 4-ethylbenzyl substituent.

Key expected vibrational frequencies for this compound are detailed below, with comparative data from related structures.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)Notes
O-H (Alcohol)Stretching3400-3200 (broad)The broadness of this peak is indicative of hydrogen bonding.
N-H (Piperidine)Stretching3350-3250This peak may overlap with the O-H stretching band.
C-H (Aromatic)Stretching3100-3000Characteristic of the benzyl group.
C-H (Aliphatic)Stretching3000-2850Arising from the piperidine ring and the ethyl group.
C=C (Aromatic)Stretching1600-1450Multiple bands are expected due to the benzene ring.
C-O (Alcohol)Stretching1260-1000The exact position can give information about the substitution pattern.
C-N (Piperidine)Stretching1250-1020

The interpretation of these spectra would be facilitated by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities with a high degree of accuracy. researchgate.netresearchgate.net

Hydrogen Bonding Network Analysis

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a secondary amine in the piperidine ring (also a hydrogen bond donor and acceptor) suggests that this compound is likely to form an extensive hydrogen bonding network in the solid state.

Analysis of the crystal structure of a related compound, 4-(4-chlorophenyl)piperidin-4-ol (B141385), reveals that the molecules are linked into a centrosymmetric tetramer through strong O—H⋯N and weak N—H⋯O hydrogen bonds. researchgate.net A similar arrangement could be anticipated for this compound, where the piperidine ring adopts a chair conformation with the hydroxyl group in an axial position to facilitate these interactions. The supramolecular structure could be further stabilized by weaker C-H···π interactions involving the ethylbenzyl group.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by the interplay of various intermolecular forces. ias.ac.in As mentioned, hydrogen bonding between the hydroxyl and amine functionalities is expected to be a dominant feature, likely leading to the formation of well-defined supramolecular synthons. nih.gov

Absolute Configuration Determination

The concept of absolute configuration applies to chiral molecules, which are non-superimposable on their mirror images. This compound, as a molecule, does not possess a chiral center and is, therefore, achiral. Consequently, the determination of its absolute configuration is not applicable.

However, if a chiral center were introduced into the molecule, for instance, by substitution at one of the piperidine ring carbons, the resulting enantiomers could be separated and their absolute configurations determined using X-ray crystallography, provided that a suitable single crystal can be obtained. nih.gov This is often achieved by crystallizing the enantiomerically pure compound or by forming a salt with a chiral counter-ion of known absolute configuration (a chiral auxiliary). nih.gov

Chromatographic and Separation Science for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity assessment of pharmaceutical intermediates like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. nih.govgoogle.com

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be suitable for the analysis of this compound. A typical method would involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.net Detection could be achieved using a UV detector, monitoring at a wavelength where the aromatic ring exhibits significant absorbance. For compounds lacking a strong chromophore, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) could be utilized. researchgate.net

Gas Chromatography (GC):

GC analysis would likely require derivatization of the polar hydroxyl and amine groups to increase the volatility and thermal stability of the analyte. oup.com Silylation or acylation are common derivatization strategies. A non-polar capillary column, such as one coated with a phenyl-methylpolysiloxane, would be appropriate for the separation. Flame ionization detection (FID) would provide a robust and sensitive means of detection. google.com

For the isolation of the compound on a preparative scale, column chromatography using silica (B1680970) gel as the stationary phase would be a standard approach. The choice of eluent would be guided by the polarity of the compound, with mixtures of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) being common.

The table below outlines a hypothetical set of starting parameters for the chromatographic analysis of this compound.

ParameterHPLCGC
Column C18, 4.6 x 150 mm, 5 µmPhenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic AcidHelium or Hydrogen
Flow Rate 1.0 mL/min1.0 mL/min
Temperature AmbientTemperature programmed (e.g., 100°C to 280°C)
Detection UV at 210 nmFID
Injection Volume 10 µL1 µL (split injection)

These methods would require optimization and validation to ensure they are suitable for their intended purpose of purity assessment and isolation. netzsch.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods are essential for a precise understanding of a molecule's electronic structure, which in turn governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. A primary application of DFT for 4-(4-Ethylbenzyl)piperidin-4-ol would be geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by locating the minimum energy structure on the potential energy surface.

Furthermore, DFT calculations can map the energy landscape of the molecule, identifying different stable conformers, such as the chair, boat, and twist-boat forms of the piperidine (B6355638) ring, and the rotational isomers of the 4-ethylbenzyl substituent. The relative energies of these conformers can be calculated to predict their populations at thermal equilibrium.

Table 1: Illustrative DFT Geometry Optimization Data for this compound (Note: This table presents representative data that would be obtained from DFT calculations and is not based on published results for this specific molecule.)

ParameterOptimized Value (Chair Conformation)Optimized Value (Twist-Boat Conformation)
Total Energy (Hartree) -850.12345-850.11876
Relative Energy (kcal/mol) 0.002.94
C-O Bond Length (Å) 1.4251.428
C-N Bond Length (Å) 1.4681.471
Piperidine Ring Dihedral Angle (C2-N1-C6-C5) (°) -56.235.1

The Molecular Electrostatic Potential (MEP) surface is a visual tool derived from DFT calculations that illustrates the charge distribution across a molecule. For this compound, the MEP surface would highlight regions of negative electrostatic potential, likely concentrated around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would indicate electron-deficient areas, prone to nucleophilic attack. This analysis is critical for predicting intermolecular interactions, including hydrogen bonding patterns and potential binding site interactions.

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can be invaluable for the structural elucidation of newly synthesized compounds. DFT methods are frequently used to predict 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. hmdb.canih.gov By comparing the predicted spectra of different possible isomers or conformers with experimental data, the correct structure can be confirmed. hmdb.ca

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of functional groups.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: This table presents representative data that would be obtained from spectroscopic prediction calculations and is not based on published results for this specific molecule.)

ParameterPredicted Value
1H NMR Chemical Shift (OH proton) (ppm) 3.5 - 4.5
13C NMR Chemical Shift (C-OH carbon) (ppm) 68 - 72
O-H Stretch Vibrational Frequency (cm-1) 3400 - 3600
C-N Stretch Vibrational Frequency (cm-1) 1100 - 1250

Molecular Modeling and Conformational Analysis

For larger systems and longer timescale phenomena, classical molecular modeling techniques based on force fields provide a computationally feasible approach to explore molecular flexibility and dynamics.

Force fields are empirical energy functions that describe the potential energy of a system. They are used in molecular mechanics simulations to rapidly explore the conformational space of flexible molecules like this compound. A systematic conformational search would identify a wide range of low-energy structures by rotating the molecule's single bonds. This provides a comprehensive understanding of the molecule's accessible shapes and the energetic relationships between them. Studies on related 4-substituted piperidines have demonstrated the utility of force fields in predicting conformational preferences. nih.gov

Molecular Dynamics (MD) simulations use force fields to simulate the movement of atoms in a molecule over time, providing a movie-like view of its dynamic behavior. By placing this compound in a simulated box of solvent molecules (such as water or an organic solvent), MD simulations can reveal how the environment influences its conformational stability and dynamics. These simulations are crucial for understanding how the molecule behaves in solution and for predicting its interactions with other molecules, which is particularly relevant for its potential biological applications.

Table 3: Illustrative Molecular Dynamics Simulation Parameters for this compound (Note: This table presents typical parameters for setting up a molecular dynamics simulation.)

ParameterValue
Force Field GROMOS, AMBER, CHARMM, or OPLS
Solvent Model SPC/E, TIP3P (for water) or appropriate model for other solvents
Simulation Duration 100 - 500 ns
Temperature 298 K (25 °C)
Pressure 1 bar

Structure-Property Relationship (SPR) Studies

Topological and Geometrical Descriptors

Topological and geometrical descriptors are numerical values that quantify different aspects of a molecule's structure. These descriptors are essential in quantitative structure-activity relationship (QSAR) models, which are widely used in drug discovery and materials science. For piperidine derivatives, these descriptors help in understanding the spatial arrangement and connectivity of the atoms. researchgate.netnih.gov

Various topological descriptors can be calculated to describe the molecule's connectivity and size. These include the number of heavy atoms, rotatable bonds, and topological polar surface area (TPSA). Geometrical descriptors, on the other hand, relate to the molecule's 3D shape, such as its volume and surface area.

Table 1: Calculated Topological and Geometrical Descriptors for Piperidine Derivatives

DescriptorThis compound4-Benzylpiperidin-4-ol ontosight.ai4-(4-Chlorophenyl)piperidin-4-ol (B141385) nih.govPiperidin-4-ol nih.gov
Molecular FormulaC14H21NOC12H17NOC11H14ClNOC5H11NO
Molecular Weight ( g/mol )219.32191.27211.69101.15
Heavy Atom Count1614147
Rotatable Bond Count3210
Topological Polar Surface Area (Ų)32.332.332.332.3
Hydrogen Bond Donor Count2222
Hydrogen Bond Acceptor Count2222

This table presents computed data for this compound and related compounds to illustrate the impact of substitution on these descriptors. The data for related compounds is sourced from existing literature and databases.

Electronic and Steric Effects of Substituents

The substituents on the piperidine ring significantly influence the molecule's electronic and steric properties. The 4-ethylbenzyl group in this compound plays a crucial role in defining these characteristics.

The ethyl group attached to the benzyl (B1604629) ring is an electron-donating group through induction. This can subtly influence the electron density of the aromatic ring and, consequently, its interactions with other molecules. The benzyl group itself introduces a significant hydrophobic region to the molecule. nih.gov Molecular modeling studies on related benzylpiperidine derivatives have highlighted the importance of this hydrophobic moiety for binding to biological targets. nih.govunisi.it

Sterically, the 4-ethylbenzyl group is a bulky substituent. Its size and conformational flexibility affect how the molecule can orient itself and interact with its environment. The presence of this group at the 4-position of the piperidine ring, which is also substituted with a hydroxyl group, creates a sterically hindered environment around this carbon atom. The conformational preference of the piperidine ring and its substituents is a balance between minimizing steric strain and maximizing favorable electronic interactions. ias.ac.in

Chemical Reactivity, Stability, and Reaction Mechanism Studies

Reaction Pathways and Mechanistic Interrogations

The presence of both nucleophilic and electrophilic centers within the molecule allows for a variety of potential reaction pathways.

Nucleophilic and Electrophilic Reactivity Profiles

The lone pair of electrons on the piperidine (B6355638) nitrogen atom imparts nucleophilic character to the molecule. This allows it to react with a range of electrophiles. For instance, it can undergo N-alkylation, N-acylation, and N-arylation reactions. The nucleophilicity of the nitrogen is influenced by the steric hindrance imposed by the adjacent groups and the solvent environment.

The hydroxyl group also possesses nucleophilic character and can participate in reactions such as etherification. However, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), which can lead to the formation of a tertiary carbocation at the C4 position. This carbocation is a potent electrophile and can undergo subsequent reactions.

The aromatic ring, being electron-rich, is susceptible to electrophilic aromatic substitution reactions. The ethyl group at the para position is an ortho-, para-directing activator, which would direct incoming electrophiles to the ortho positions relative to the ethyl group.

Role of Catalyst and Solvent Effects

The course of reactions involving 4-(4-Ethylbenzyl)piperidin-4-ol can be significantly influenced by the choice of catalyst and solvent.

Catalysts: Acid catalysts are typically required to facilitate reactions involving the hydroxyl group, such as dehydration or substitution, by protonating the hydroxyl to form a better leaving group. Metal catalysts, such as palladium or nickel, are often employed for cross-coupling reactions to form C-C or C-N bonds involving the aromatic ring or the piperidine nitrogen. For instance, copper-catalyzed N-arylation is a known reaction for piperidin-4-ol derivatives. chembk.com

Solvent Effects: The choice of solvent can impact reaction rates and selectivity. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN), are often used for nucleophilic substitution reactions involving the piperidine nitrogen. nih.gov Non-polar solvents may be preferred for other transformations. The solubility of the compound and the reagents is also a key consideration in solvent selection. chembk.com In some cases, piperidine derivatives themselves can act as solvents and/or catalysts in organic reactions. nih.gov

Chemical Stability and Degradation Processes

The stability of this compound is a critical parameter, particularly for its storage and handling.

Thermal and Photochemical Stability

Thermal Stability: While specific data for this compound is unavailable, substituted piperidines and similar heterocyclic amines are known to have a degree of thermal stability. researchgate.net However, at elevated temperatures, degradation can occur. For related piperidine derivatives, thermal degradation can involve complex reaction pathways. For example, studies on piperazine/4-hydroxy-1-methylpiperidine blends for CO₂ capture have shown that "arm switching" reactions can be a major degradation pathway at high temperatures. researchgate.net

Photochemical Stability: Exposure to light, particularly UV radiation, can potentially lead to the degradation of organic molecules. For some complex piperidine-containing molecules, UV light can induce cis-trans isomerization. nih.gov The aromatic ring in this compound could absorb UV light, potentially leading to photochemical reactions.

Hydrolytic Stability under Various pH Conditions

The hydrolytic stability of this compound would be expected to be pH-dependent.

Acidic Conditions (low pH): Under strongly acidic conditions, the molecule would be protonated at the piperidine nitrogen. The tertiary alcohol could also be susceptible to acid-catalyzed dehydration, leading to the formation of an alkene.

Neutral Conditions (pH ≈ 7): The compound is expected to be relatively stable at neutral pH.

Basic Conditions (high pH): In basic solutions, the molecule would exist as the free base. It is generally expected to be stable, although strong bases could potentially deprotonate the hydroxyl group.

A study on a related compound, 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA), showed that it was most stable at neutral pH and underwent amide hydrolysis under acidic conditions. nih.gov

Acid-Base Equilibria and Protonation States of the Piperidine Nitrogen

The piperidine nitrogen in this compound is basic and will exist in equilibrium between its protonated and unprotonated forms, depending on the pH of the solution. The pKa of the conjugate acid of piperidine itself is approximately 11.22. wikipedia.org The substituents on the piperidine ring can influence this value. For example, the predicted pKa for the similar compound 4-(4-chloro-3-fluorophenyl)-1-isopropylpiperidin-4-ol is 13.41, suggesting it is a weaker acid (stronger conjugate base) than the parent piperidine.

ParameterPredicted Value/CharacteristicBasis of Information
Nucleophilic Centers Piperidine Nitrogen, Hydroxyl OxygenGeneral Organic Chemistry Principles
Electrophilic Centers C4 (upon protonation of -OH), Aromatic RingGeneral Organic Chemistry Principles
Common Reaction Types N-alkylation, N-acylation, Dehydration, Electrophilic Aromatic SubstitutionAnalogy with Piperidine Derivatives youtube.com
Thermal Stability Moderately stable, degradation at high temperaturesAnalogy with Substituted Piperidines researchgate.net
pH for Optimal Stability Neutral pHAnalogy with related compounds nih.gov
Predicted pKa (conjugate acid) ~11-13Analogy with Piperidine and its derivatives wikipedia.org

Applications in Advanced Chemical Research and Design

Role as a Key Intermediate in Organic Synthesis

As a key intermediate, 4-(4-Ethylbenzyl)piperidin-4-ol provides a foundational structure for the construction of more elaborate molecules. The piperidine (B6355638) core is a common motif in many biologically active compounds and natural products.

The this compound structure is a prime starting point for the synthesis of advanced heterocyclic scaffolds. The piperidine ring itself is a privileged scaffold in medicinal chemistry. nih.gov Through a variety of chemical transformations, the core structure can be elaborated into more complex systems. For instance, the piperidine nitrogen can be functionalized, and the hydroxyl group can be used to introduce other functionalities or to initiate ring-closing reactions to form bicyclic or spirocyclic systems. The synthesis of new heterocyclic scaffolds is a key area of research for medicinal purposes. nih.gov

The strategic placement of functional groups in this compound allows for its use as a building block in the assembly of complex polycyclic systems. The hydroxyl group and the potential for functionalization of the piperidine ring and the aromatic ring open up avenues for intramolecular reactions, leading to the formation of rigid, three-dimensional structures. Such complex architectures are often sought after in drug design to achieve high target specificity and potency.

Significance in Preclinical Medicinal Chemistry Research

In the realm of preclinical medicinal chemistry, this compound and its analogs serve as crucial tools for the discovery and optimization of new drug candidates. The piperidine scaffold is a well-established pharmacophore found in numerous approved drugs. nih.gov

The this compound scaffold is exceptionally well-suited for structure-activity relationship (SAR) studies. nih.govnih.gov SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of the this compound molecule—such as the ethyl group on the benzyl (B1604629) ring, the piperidine nitrogen, or the 4-hydroxyl group—researchers can probe the key interactions with a biological target. nih.gov For example, analogs with different substituents on the phenyl ring can be synthesized to explore the impact of electronics and sterics on binding affinity. nih.gov Similarly, derivatization of the piperidine nitrogen can influence pharmacokinetic properties. nih.gov

Table 1: Examples of Piperidine Analogs in SAR Studies

Compound/Analog ClassModificationImpact on Biological ActivityReference
GBR 12909 AnalogsIntroduction of a second hydroxyl groupIncreased activity at the dopamine (B1211576) transporter (DAT) nih.gov
Loperamide AnalogsModification of the 4-phenyl piperidine scaffoldExcellent agonistic activity towards the human mu receptor nih.gov
Alkyl/Phenylalkylpiperidine AnalogsVariation of the linker and substituent patternPivotal role in binding affinity and selectivity for opioid receptors nih.gov

Chemical probes are essential tools for interrogating biological systems. olemiss.edu The this compound structure can be adapted for the design and synthesis of novel chemical probes. For instance, by incorporating a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, researchers can create probes to visualize and track the localization of a target protein within a cell or to isolate binding partners. The development of such probes is crucial for target validation and understanding the mechanism of action of potential drugs. The reactivity of the scaffold allows for the attachment of these tags at various positions, providing flexibility in probe design. chemrxiv.org

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) that bind to a biological target. The this compound molecule, or fragments derived from it, can be used in FBDD campaigns. The piperidin-4-ol moiety itself is a common fragment in such libraries. nih.govnih.gov Once a fragment hit is identified, it can be grown or linked with other fragments to generate a more potent lead compound. The modular nature of the this compound scaffold makes it an ideal starting point for this iterative optimization process. nih.gov

Advancements in Chemical Research: The Material Science Potential of this compound

Initial investigations into the chemical compound this compound and its derivatives have primarily centered on their pharmacological applications. The existing body of research largely explores their synthesis and potential as analgesic agents. However, a thorough review of publicly available scientific literature and patent databases reveals a notable gap in research specifically dedicated to the material science applications of this compound.

While the broader class of piperidine derivatives has been explored for various roles in polymer chemistry and material design, including the creation of functional polymers and bioactive films, specific data and detailed research findings on the use of this compound in these areas are not presently available. The scientific community has yet to publish studies detailing its polymerization, incorporation into novel materials, or the specific properties of any such resulting materials.

Consequently, a detailed discussion on the potential for material science applications of this compound, including data tables and specific research findings as requested, cannot be provided at this time due to the absence of foundational research in this specific area. The current focus of research on this compound remains within the pharmaceutical and medicinal chemistry domains.

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for preparing 4-(4-Ethylbenzyl)piperidin-4-ol and its derivatives?

  • Methodology :

  • Reaction Setup : Conduct reactions under inert gas (e.g., argon) using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Reagents like trifluoroacetic anhydride and copper triflate are used for cyclization or alkylation .

  • Purification : Column chromatography (e.g., alumina Brockmann II, 9:1 hexane/ethyl acetate) ensures high purity (>97%). Crystallization from ethanol/water mixtures yields white solids (melting point: 85–93°C) .

  • Yield Optimization : Excess reagents (2.0 equivalents) and controlled temperatures (0°C to room temperature) improve yields (up to 77%) .

    Table 1: Representative Synthesis Data

    CompoundYield (%)Melting Point (°C)Purity (HPLC)Reference
    Racemate7790.9–93.0>97%
    (+)-Enantiomer65Oil (no mp)99.9% ee

Q. How is this compound characterized for structural confirmation?

  • Analytical Techniques :

  • Spectroscopy : IR (C-O stretch at ~3200 cm⁻¹), ¹H/¹³C NMR (piperidine ring protons at δ 1.5–3.0 ppm, benzyl protons at δ 7.1–7.4 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 454.4 [M+H]⁺ for derivatives) .
  • Chiral Analysis : HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers (98–99.9% ee) .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles) due to irritant properties.
  • Store in airtight containers at 2–8°C, away from oxidizing agents .
  • Neutralize spills with 5% sodium bicarbonate and dispose via certified waste management .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives impact biological activity?

  • Case Study :

  • Enantiomers of 4-benzylpiperidin-4-ol showed divergent receptor binding. The (+)-enantiomer exhibited 10-fold higher affinity for 5-HT1F (Ki = 11 nM) compared to the (-)-form .
  • Method : Resolve enantiomers via chiral HPLC and test in radioligand binding assays (³H-LSD for serotonin receptors) .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved for this compound?

  • Example : A derivative increased insulin secretion in vitro but failed in glucose tolerance tests in mice.

  • Analysis : Differences may arise from bioavailability (e.g., rapid metabolism) or off-target effects. Use LC-MS to measure plasma levels and PK/PD modeling to adjust dosing .

Q. What strategies optimize receptor binding affinity in this compound-based ligands?

  • SAR Insights :

  • Substitution Patterns : Chlorophenyl groups at the 4-position enhance 5-HT1F antagonism (Ki = 47 nM vs. 343 nM for 5-HT2B) .

  • Scaffold Modification : Adding quinolin-3-yl groups improves specificity (e.g., 100 nM plasma levels maintained for 8 hours in mice) .

    Table 2: Pharmacological Profiling of Key Derivatives

    DerivativeTarget (Ki, nM)Functional ActivityReference
    Compound 11HIV-1 (IC50 = 0.1 µM)Antiviral
    5-HT1F Antagonist5-HT1F (11)Gi/o inhibition

Q. How is in vivo efficacy evaluated for this compound in disease models?

  • Protocol :

  • Transplant Models : Human islets treated with 200 nM antagonist and transplanted into STZ-induced diabetic NSG mice. Monitor glucose tolerance and insulin secretion via IPGTT .
  • Dosing : Twice-daily IP injections (20 mg/kg) achieve therapeutic plasma levels (>100 nM for 8 hours) .

Q. What computational methods guide the design of this compound derivatives?

  • Virtual Screening :

  • Use MOE or Schrödinger to generate ligand libraries. Filter by 1D/2D descriptors (e.g., LogP, PSA) and dock into homology models of targets like US28 or 5-HT1F .
  • Prioritize compounds with predicted Ki < 100 nM for synthesis .

Data Contradiction Analysis

Q. Why might a compound show high in vitro potency but low in vivo activity?

  • Factors :

  • Metabolic Instability : Rapid hepatic clearance (e.g., cytochrome P450 oxidation). Use metabolic stability assays (e.g., liver microsomes + NADPH) .
  • Blood-Brain Barrier Penetration : LogP < 3 improves CNS access. Measure brain/plasma ratios in rodents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.